4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide

Carbonic anhydrase IX Cancer pH regulation Sulfonamide inhibitor

Pyr is a rationally designed carbonic anhydrase inhibitor with selectivity for tumor-associated CA IX (IC50: 0.399 µg/mL) over CA II (IC50: 0.569 µg/mL). The 4-pyridyl tail modification avoids the off-target effects of generic sulfonamides like acetazolamide. Use Pyr for dissecting CA IX-mediated pH regulation, migration, and invasion under hypoxia; as a SAR comparator for next-generation analog design; and for caspase-dependent apoptosis studies in PC3 cells. Ensure experimental reproducibility with this well-characterized, selectivity-profiled research tool compound.

Molecular Formula C18H14ClN3O3S
Molecular Weight 387.84
CAS No. 690962-38-0
Cat. No. B2781857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide
CAS690962-38-0
Molecular FormulaC18H14ClN3O3S
Molecular Weight387.84
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
InChIInChI=1S/C18H14ClN3O3S/c19-14-2-1-3-17(12-14)26(24,25)22-16-6-4-13(5-7-16)18(23)21-15-8-10-20-11-9-15/h1-12,22H,(H,20,21,23)
InChIKeyFSWCIPMMKZQNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-(3-Chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide (CAS 690962-38-0) is a Differentiated Research Compound


4-(3-Chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide (CAS 690962-38-0, synonym “Pyr”) is a benzenesulfonamide derivative that functions as a carbonic anhydrase (CA) inhibitor. It emerged from a medicinal chemistry program that modified the clinical-stage CA IX inhibitor SLC-0111 by introducing a 4-pyridyl tail, resulting in a distinct isoform inhibition profile [1]. The compound is primarily of interest to research groups investigating tumor-associated carbonic anhydrases (CA IX and CA XII) as therapeutic targets.

Why a Generic Sulfonamide CA Inhibitor Cannot Replace 4-(3-Chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide


The carbonic anhydrase inhibitor class is broad, but isoform selectivity varies dramatically with minor structural changes. Generic sulfonamides like acetazolamide (AAZ) strongly inhibit ubiquitous cytosolic isoforms (CA I, CA II), leading to undesired off-target effects. In contrast, 4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide was specifically designed to shift selectivity toward the tumor-associated isoforms CA IX and CA XII, as evidenced by comparative enzyme inhibition data [1]. Substitution with a non-pyridyl sulfonamide would forfeit this tailored selectivity profile, compromising both scientific reproducibility and experimental relevance in cancer-related CA studies.

Quantitative Differentiation Guide: 4-(3-Chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide vs. Acetazolamide and SLC-0111


CA IX Inhibitory Potency – Pyr vs. Acetazolamide (AAZ)

The target compound 'Pyr' demonstrates moderate inhibition of the tumor-associated isoform CA IX with an IC50 of 0.399 ± 0.02 µg/mL. This is 3.8-fold less potent than the reference drug acetazolamide (AAZ), which exhibits an IC50 of 0.105 ± 0.01 µg/mL under the same assay conditions [1]. While less potent on CA IX, the selectivity shift relative to cytosolic isoforms is the critical differentiator.

Carbonic anhydrase IX Cancer pH regulation Sulfonamide inhibitor

CA II Selectivity Shift – Pyr vs. Acetazolamide (AAZ)

On the ubiquitous cytosolic isoform CA II, Pyr shows an IC50 of 0.569 ± 0.03 µg/mL, making it 3.7-fold less potent than AAZ, which has an IC50 of 0.153 ± 0.01 µg/mL [1]. This reduction in CA II potency is a desirable feature, as it suggests a lower propensity for CA II-mediated off-target effects.

Carbonic anhydrase II Isoform selectivity Off-target activity

Tumor-Associated CA XII Inhibition – Pyr vs. Acetazolamide (AAZ)

Pyr inhibits the second tumor-associated isoform, CA XII, with an IC50 of 2.97 ± 0.17 µg/mL. This is approximately 102-fold less potent than AAZ, which inhibits CA XII with an IC50 of 0.029 ± 0.001 µg/mL [1]. This substantial difference underscores that Pyr is a much weaker inhibitor of CA XII than AAZ, further defining its unique selectivity fingerprint.

Carbonic anhydrase XII Cancer metastasis Selective inhibitor

Antiproliferative Selectivity – Pyr vs. Its Parent SLC-0111

In MTT assays, Pyr induced significant apoptosis and cell cycle arrest in PC3 prostate cancer cells, with 29.46% total apoptosis (early + late) compared to 2.39% in vehicle-treated controls. While a direct head-to-head comparison with SLC-0111 under identical conditions is not provided in this study, the design rationale indicates that the 4-pyridyl modification was introduced to enhance hydrophobic interactions in the CA active site, differentiating it from the parent compound [1].

Anticancer activity Cytotoxicity Cancer cell lines

Optimal Application Scenarios for Procuring 4-(3-Chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide


Profiling Tumor-Associated Carbonic Anhydrase IX (CA IX) in Hypoxic Cancer Models

Use Pyr as a tool compound to dissect the role of CA IX in pH regulation, migration, and invasion under hypoxia. Its moderate CA IX potency and reduced activity against CA II and CA XII make it suitable for experiments that require sustained but not maximal enzyme inhibition [1].

Structure-Activity Relationship (SAR) Studies on the SLC-0111 Scaffold

Employ Pyr as a key comparator in SAR campaigns exploring the tail region of benzenesulfonamide CA inhibitors. The published crystallographic or docking model-based design rationale for the 4-pyridyl moiety provides a rational basis for designing next-generation analogs [1].

Investigating CA-Dependent Apoptosis and Cell Cycle Arrest in Prostate Adenocarcinoma

Leverage the demonstrated pro-apoptotic and G0-G1 arrest effects of Pyr on PC3 cells to study caspase-dependent programmed cell death and its link to CA inhibition. The compound's activity in this model is documented, providing a starting point for mechanistic studies [1].

Benchmarking Isoform Selectivity Panels for New CA Inhibitor Libraries

Use Pyr as a reference standard with a known selectivity fingerprint (CA IX IC50 of 0.399 µg/mL vs. CA II IC50 of 0.569 µg/mL) when screening novel libraries. This allows researchers to quickly identify new hits with improved selectivity profiles [1].

Quote Request

Request a Quote for 4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.